molecular formula C16H22N4O B6504608 2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1421529-22-7

2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No. B6504608
CAS RN: 1421529-22-7
M. Wt: 286.37 g/mol
InChI Key: SEKUODNQGKRJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole (IPPMPO) is a heterocyclic compound that has been used in various scientific research applications in the fields of medicinal chemistry, biochemistry, and physiology. IPPMPO has been studied for its ability to inhibit the activity of enzymes, modulate the activity of receptors, and alter the properties of proteins.

Scientific Research Applications

2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole has been used in a variety of scientific research applications. It has been used to study the properties of enzymes, modulate the activity of receptors, and alter the properties of proteins. It has also been used as a model compound to study the effects of inhibitors on enzyme activity. Additionally, this compound has been used to study the effects of drugs on the activity of enzymes.

Mechanism of Action

2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole acts as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents it from catalyzing the reaction. It also binds to the active site of receptors and modulates their activity. Additionally, this compound can alter the properties of proteins, such as their conformation and stability.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of enzymes, modulate the activity of receptors, and alter the properties of proteins. It has also been shown to have an effect on the activity of certain hormones and neurotransmitters, as well as the expression of certain genes. Additionally, this compound has been shown to have an effect on the activity of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. Additionally, it is stable and can be stored for long periods of time. However, this compound is not water soluble and may require the use of solvents in order to be used in experiments. Additionally, it is not highly soluble in organic solvents and may require the use of surfactants to increase its solubility.

Future Directions

There are several possible future directions for research on 2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole. One possible direction is to further investigate its effects on the activity of enzymes, receptors, and proteins. Additionally, further research could be conducted to study its effects on the activity of hormones, neurotransmitters, and genes. Additionally, further research could be conducted to study its effects on metabolic pathways and its ability to modulate the activity of certain drugs. Additionally, further research could be conducted to study its pharmacokinetic and pharmacodynamic properties. Finally, further research could be conducted to develop new synthesis methods and to improve the solubility of this compound in organic solvents.

Synthesis Methods

2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole can be synthesized from the reaction of 2-isopropyl-5-methylpiperidine-4-carboxylic acid and 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid in the presence of sodium hydroxide and acetic acid. The reaction yields the desired product in a yield of approximately 70%. The product can then be purified by recrystallization.

properties

IUPAC Name

2-propan-2-yl-5-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12(2)15-18-19-16(21-15)14-5-8-20(9-6-14)11-13-4-3-7-17-10-13/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKUODNQGKRJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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